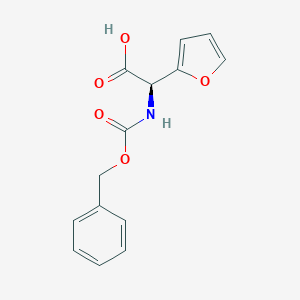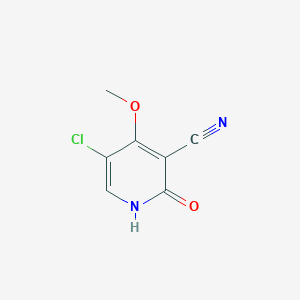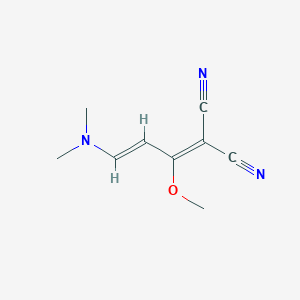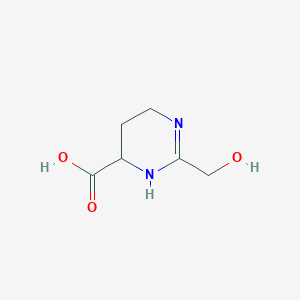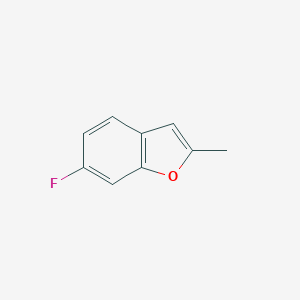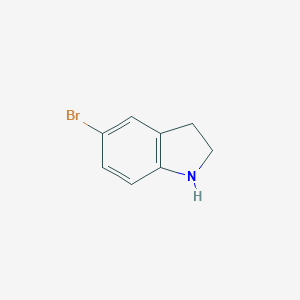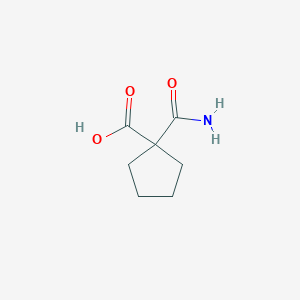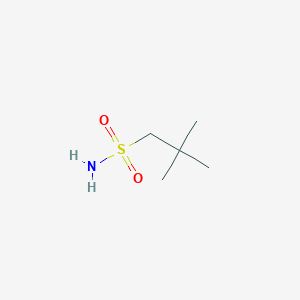
Hexakis((4-pentylphenyl)ethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis((4-pentylphenyl)ethynyl)benzene, also known as HPEB, is a compound that has gained attention in the scientific community due to its unique structure and potential applications. HPEB is a polycyclic aromatic hydrocarbon, which means it is composed of multiple fused aromatic rings. This compound has six alkyl chains attached to it, making it a highly branched molecule. HPEB has been synthesized using various methods, and its potential applications in scientific research are being explored.
Mécanisme D'action
The mechanism of action of Hexakis((4-pentylphenyl)ethynyl)benzene is not fully understood, but it is believed to interact with biological molecules, such as DNA and proteins, through π-π stacking interactions. Hexakis((4-pentylphenyl)ethynyl)benzene has been shown to have a high binding affinity for DNA and has been used as a fluorescent probe for the detection of DNA. Hexakis((4-pentylphenyl)ethynyl)benzene has also been shown to interact with proteins, such as bovine serum albumin, and has been used as a fluorescent probe for the detection of proteins.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Hexakis((4-pentylphenyl)ethynyl)benzene are not well understood, and further research is needed to determine its potential toxicity and side effects. However, Hexakis((4-pentylphenyl)ethynyl)benzene has been shown to have low toxicity in vitro, and its biocompatibility has been demonstrated in cell culture studies.
Avantages Et Limitations Des Expériences En Laboratoire
Hexakis((4-pentylphenyl)ethynyl)benzene has several advantages for laboratory experiments, including its high purity, stability, and solubility in organic solvents. Hexakis((4-pentylphenyl)ethynyl)benzene is also a highly fluorescent compound, making it useful for fluorescence-based assays and imaging techniques. However, Hexakis((4-pentylphenyl)ethynyl)benzene has limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on Hexakis((4-pentylphenyl)ethynyl)benzene, including the development of new synthesis methods, the exploration of its potential applications in organic electronic devices, and the investigation of its interactions with biological molecules. Additionally, further research is needed to determine the potential toxicity and side effects of Hexakis((4-pentylphenyl)ethynyl)benzene, as well as its potential as a therapeutic agent.
Méthodes De Synthèse
Hexakis((4-pentylphenyl)ethynyl)benzene can be synthesized using various methods, including Sonogashira coupling, Suzuki-Miyaura coupling, and Glaser coupling. Sonogashira coupling involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst. Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. Glaser coupling involves the reaction of a terminal alkyne with a copper (I) salt in the presence of oxygen. These methods have been used to synthesize Hexakis((4-pentylphenyl)ethynyl)benzene with high yields and purity.
Applications De Recherche Scientifique
Hexakis((4-pentylphenyl)ethynyl)benzene has potential applications in scientific research due to its unique structure and properties. Hexakis((4-pentylphenyl)ethynyl)benzene has been used as a building block for the synthesis of functional materials, such as liquid crystals, polymers, and organic semiconductors. Hexakis((4-pentylphenyl)ethynyl)benzene has also been used as a fluorescent probe for the detection of DNA and proteins. Additionally, Hexakis((4-pentylphenyl)ethynyl)benzene has been explored as a potential material for the development of organic electronic devices, such as solar cells and light-emitting diodes.
Propriétés
Numéro CAS |
125594-05-0 |
|---|---|
Nom du produit |
Hexakis((4-pentylphenyl)ethynyl)benzene |
Formule moléculaire |
C84H90 |
Poids moléculaire |
1099.6 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C84H90/c1-7-13-19-25-67-31-43-73(44-32-67)55-61-79-80(62-56-74-45-33-68(34-46-74)26-20-14-8-2)82(64-58-76-49-37-70(38-50-76)28-22-16-10-4)84(66-60-78-53-41-72(42-54-78)30-24-18-12-6)83(65-59-77-51-39-71(40-52-77)29-23-17-11-5)81(79)63-57-75-47-35-69(36-48-75)27-21-15-9-3/h31-54H,7-30H2,1-6H3 |
Clé InChI |
LTZVHPBZYRJACU-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC |
Autres numéros CAS |
125594-05-0 |
Synonymes |
1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




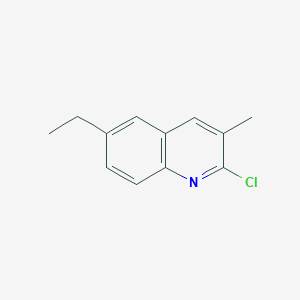
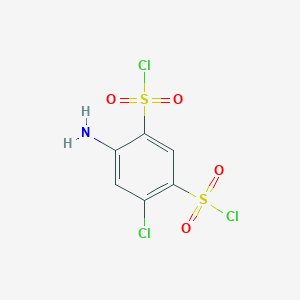
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)
